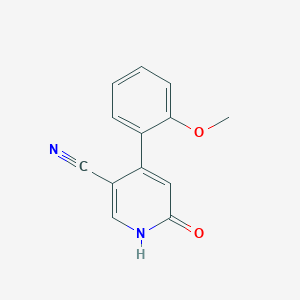![molecular formula C13H6F6OS B14208468 4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde CAS No. 832150-76-2](/img/structure/B14208468.png)
4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde is a fluorinated thiophene derivative. Thiophene derivatives are known for their wide range of applications in various fields such as organic semiconductors, pharmaceuticals, and materials science . The presence of trifluoromethyl groups enhances the compound’s chemical stability and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde typically involves the functionalization of the thiophene ring and subsequent introduction of the trifluoromethyl groups. One common method is the direct fluorination of thiophene derivatives using reagents like sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) under controlled conditions . Another approach involves the use of electrophilic fluorinating agents such as perchloryl fluoride (FClO3) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: 4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carboxylic acid.
Reduction: 4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated thiophene derivatives.
Biology: Investigated for its potential as a selective class II histone deacetylase (HDAC) inhibitor.
Medicine: Explored for its anti-inflammatory and immunoregulatory activities.
Industry: Utilized in the development of organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins, which leads to changes in gene expression . The trifluoromethyl groups enhance its binding affinity and selectivity for the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea
Uniqueness
4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two trifluoromethyl groups enhances its stability and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
832150-76-2 |
|---|---|
Molekularformel |
C13H6F6OS |
Molekulargewicht |
324.24 g/mol |
IUPAC-Name |
4-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H6F6OS/c14-12(15,16)9-1-7(2-10(4-9)13(17,18)19)8-3-11(5-20)21-6-8/h1-6H |
InChI-Schlüssel |
VXIIAOGWSFEIHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)




![2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14208427.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)






